MFCD06640691
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Overview
Description
MFCD06640691 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06640691 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The industrial methods often involve the use of advanced technologies and automation to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
MFCD06640691 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD06640691 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which MFCD06640691 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O3S/c25-16-5-3-15(4-6-16)12-21-23(31)29(18-9-7-17(26)8-10-18)24(33-21)20(13-27)22(30)28-14-19-2-1-11-32-19/h1-11,21H,12,14H2,(H,28,30)/b24-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLFBPSWUIPPLN-GFMRDNFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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